4-Ethylphenol-d2
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Overview
Description
4-Ethylphenol-d2 is a deuterated form of 4-Ethylphenol, where two hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its stable isotope labeling, which makes it useful in various analytical and biochemical studies .
Preparation Methods
4-Ethylphenol-d2 is synthesized by deuterating 4-Ethylphenol. The process involves the exchange of hydrogen atoms with deuterium, typically using deuterated reagents or solvents. One common method is the catalytic exchange reaction where 4-Ethylphenol is treated with deuterium gas in the presence of a catalyst . Industrial production methods are similar but scaled up to meet the demand for research and development purposes.
Chemical Reactions Analysis
4-Ethylphenol-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Ethylquinone.
Reduction: Reduction reactions can convert it back to its corresponding alcohol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethylphenol-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its stable isotope labeling
Biology: Employed in metabolic studies to trace the pathways and interactions of phenolic compounds in biological systems
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs containing phenolic structures
Industry: Applied in the development of new materials and chemicals, particularly in the synthesis of polymers and resins
Mechanism of Action
The mechanism by which 4-Ethylphenol-d2 exerts its effects is primarily through its interaction with enzymes and metabolic pathways. In biological systems, it can be metabolized by enzymes such as phenolic sulfotransferases, leading to the formation of sulfate conjugates . These metabolites can then interact with various molecular targets, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
4-Ethylphenol-d2 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like:
4-Ethylphenol: The non-deuterated form, commonly found in essential oils and used in the production of phenolic resins.
4-Ethylphenol-d5: Another deuterated form with five deuterium atoms, used for more specific isotopic labeling
Isoeugenol: A structurally similar compound found in nutmeg, clove, and cinnamon, with antimicrobial properties
The deuterium labeling in this compound provides unique advantages in research, such as reduced metabolic rate and enhanced stability, making it a valuable tool in various scientific studies .
Properties
Molecular Formula |
C8H10O |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2,6-dideuterio-4-ethylphenol |
InChI |
InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i5D,6D |
InChI Key |
HXDOZKJGKXYMEW-KCZCTXNHSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])CC |
Canonical SMILES |
CCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.